1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-
CAS No.: 103586-12-5
Cat. No.: VC1717929
Molecular Formula: C15H17N5O
Molecular Weight: 283.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103586-12-5 |
|---|---|
| Molecular Formula | C15H17N5O |
| Molecular Weight | 283.33 g/mol |
| IUPAC Name | 4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide |
| Standard InChI | InChI=1S/C15H17N5O/c1-3-5-6-8-20-14-11(10-19-20)13(16)12(9-18-14)15(21)17-7-4-2/h4,9-10H,2,6-8H2,1H3,(H2,16,18)(H,17,21) |
| Standard InChI Key | ZPOHUNITDKKDQD-UHFFFAOYSA-N |
| SMILES | CC#CCCN1C2=NC=C(C(=C2C=N1)N)C(=O)NCC=C |
| Canonical SMILES | CC#CCCN1C2=NC=C(C(=C2C=N1)N)C(=O)NCC=C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
4-Amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a well-defined chemical entity registered with the Chemical Abstracts Service (CAS) under the registry number 103586-12-5 . This compound is also known by the alternative designation ICI 190622, suggesting its development history within pharmaceutical research programs . The systematic identification of this compound follows International Union of Pure and Applied Chemistry (IUPAC) nomenclature, providing a precise description of its structural composition.
Molecular Properties
The compound possesses a molecular formula of C15H17N5O with a calculated molecular mass of 283.33 g/mol . This formula reflects its carbon framework and the presence of multiple nitrogen atoms characteristic of pyrazolopyridine derivatives. The physical properties of this compound include a melting point range of 180.5-181.5°C, indicating a crystalline solid state at standard conditions . These properties are crucial for considerations in formulation development and stability assessments in pharmaceutical applications.
Structural Identifiers
For computational chemistry and database purposes, the compound can be identified through several standardized notations:
| Identifier Type | Notation |
|---|---|
| InChI | InChI=1S/C15H17N5O/c1-3-5-6-8-20-14-11(10-19-20)13(16)12(9-18-14)15(21)17-7-4-2/h4,9-10H,2,6-8H2,1H3,(H2,16,18)(H,17,21) |
| InChIKey | ZPOHUNITDKKDQD-UHFFFAOYSA-N |
| Canonical SMILES | O=C(NCC=C)C1=CN=C2C(C=NN2CCC#CC)=C1N |
These identifiers enable precise digital representation of the compound's structure, facilitating computational analyses and structure-based searches across chemical databases .
Structural Foundation and Chemical Relationships
Core Structure Analysis
The compound features a pyrazolo[3,4-b]pyridine scaffold, which forms the fundamental backbone of its structure. This bicyclic heterocyclic system consists of a pyridine ring fused with a pyrazole moiety, creating a planar aromatic system that serves as a privileged structure in medicinal chemistry. The specific arrangement of nitrogen atoms within this framework contributes to its unique electronic distribution and hydrogen-bonding capabilities, which are critical factors in receptor-ligand interactions.
Functional Group Modifications
The core scaffold is modified with several key functional groups that define its specific chemical identity:
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An amino group at position 4 of the pyridine ring, which can act as both a hydrogen bond donor and acceptor
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A carboxamide functionality at position 5, providing additional hydrogen bonding capabilities
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A 3-pentyn-1-yl substituent at the N1 position of the pyrazole ring, introducing a terminal alkyne moiety
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An N-allyl (2-propen-1-yl) substituent on the carboxamide group, adding conformational flexibility
These structural elements collectively determine the compound's three-dimensional conformation and its ability to interact with biological targets .
Synthesis and Preparation Methods
Structural Modifications and Derivatization
The synthesis of related pyrazolo[3,4-b]pyridine-5-carboxylic acid esters has been reported, suggesting that our target compound could be prepared through similar routes with subsequent modifications. For instance, the preparation of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters involved synthetic strategies that could be adapted for the synthesis of the carboxamide derivative . The conversion of the ester to a carboxamide, followed by N-alkylation with appropriate alkyl halides, could provide access to the desired compound.
Purification and Characterization
Final purification of such compounds typically involves recrystallization or chromatographic techniques to achieve high purity levels required for biological testing. Characterization methods would include nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structural identity and purity of the synthesized compound.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
Studies on related pyrazolo[3,4-b]pyridines have revealed important structure-activity relationships that may be relevant to our compound of interest. For instance, certain 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters bearing a p-methoxyphenylethylamino side chain at position 4 have demonstrated Ki values of 6-7 nM for the A1 adenosine receptor . This suggests that the amino group at position 4 in our compound may play a crucial role in receptor binding.
| Therapeutic Area | Potential Application | Mechanism |
|---|---|---|
| Cardiovascular | Antiarrhythmic, antihypertensive | A1 adenosine receptor modulation |
| Neurological | Neuroprotection, anticonvulsant | Adenosine receptor-mediated effects |
| Inflammation | Anti-inflammatory | Modulation of inflammatory pathways |
| Cancer | Antiproliferative | Enzyme inhibition (e.g., kinases) |
These potential applications are inferred from the known activities of related compounds in the pyrazolo[3,4-b]pyridine class .
Three-Dimensional Quantitative Structure-Activity Relationship (3D QSAR)
Computational Modeling Approaches
Advanced computational methods have been employed to understand the relationship between the three-dimensional structure of pyrazolo[3,4-b]pyridines and their biological activity. 3D QSAR models have been developed for A1 adenosine receptor antagonists, providing valuable insights into the molecular features that contribute to receptor binding affinity . These models integrate data from various chemical classes of known A1AR antagonists to establish predictive frameworks.
Key Structural Features for Activity
The 3D QSAR analyses of related compounds have identified several structural elements that influence binding affinity to the A1 adenosine receptor. These include:
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The spatial orientation of hydrogen bond donors and acceptors
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Hydrophobic interactions mediated by aromatic and aliphatic substituents
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Electronic properties affecting the distribution of charge across the molecule
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Steric factors that determine the fit within the receptor binding pocket
These insights from related compounds can guide the prediction of the activity profile for 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide .
Chemical Reactivity and Stability
Reactive Functional Groups
The presence of multiple functional groups in 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide confers specific reactivity patterns. The terminal alkyne moiety in the 3-pentyn-1-yl substituent can participate in various click chemistry reactions, including copper-catalyzed azide-alkyne cycloadditions. The allyl group (2-propen-1-yl) on the carboxamide provides a site for potential functionalization through addition reactions or cross-coupling methodologies.
Stability Considerations
The stability profile of the compound would be influenced by the reactivity of its functional groups. The pyrazolo[3,4-b]pyridine core generally exhibits good chemical stability, but the peripheral functional groups may be susceptible to specific degradation pathways:
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The terminal alkyne could undergo oxidation under aerobic conditions
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The allyl group might be prone to addition reactions
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The amino group at position 4 could be susceptible to oxidation or diazotization
These stability considerations would be important for formulation development and storage conditions in potential pharmaceutical applications.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide have been studied, differing in the substituents at key positions. For instance, compounds with various ester groups at position 5 instead of the carboxamide have been evaluated for their adenosine receptor binding properties . Similarly, variations in the substituent at the N1 position of the pyrazole ring have been explored to optimize receptor selectivity and binding affinity.
Selectivity Profiles
The selectivity of pyrazolo[3,4-b]pyridines for different adenosine receptor subtypes (A1, A2A, A3) has been a focus of research. Some compounds in this class have demonstrated high selectivity for the A1 receptor subtype, showing significant improvements compared to previously reported pyrazolo-pyridines . The selectivity profile of 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide would be of interest in determining its potential therapeutic applications and side effect profile.
Structure-Based Design Considerations
The development of pyrazolo[3,4-b]pyridines as adenosine receptor ligands has benefited from structure-based design approaches. Three-dimensional models of receptor-ligand interactions have guided the rational design of compounds with optimized binding properties . These approaches could be applied to further refine the structure of 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide for specific therapeutic targets.
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